1,2-Dimethyl-4-fluoro-5-iodobenzene
Description
1,2-Dimethyl-4-fluoro-5-iodobenzene is a halogenated aromatic compound featuring a benzene ring substituted with two methyl groups at positions 1 and 2, a fluorine atom at position 4, and an iodine atom at position 3. The methyl groups act as electron-donating substituents, while fluorine (electron-withdrawing) and iodine (leaving group) introduce electronic and steric effects that influence reactivity and stability. Its synthesis may involve multi-step halogenation and alkylation processes, akin to methods described for related diamine precursors .
Properties
Molecular Formula |
C8H8FI |
|---|---|
Molecular Weight |
250.05 g/mol |
IUPAC Name |
1-fluoro-2-iodo-4,5-dimethylbenzene |
InChI |
InChI=1S/C8H8FI/c1-5-3-7(9)8(10)4-6(5)2/h3-4H,1-2H3 |
InChI Key |
FJAHOFMWQBTAMB-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C=C1C)I)F |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Positioning and Electronic Effects
1,2-Difluoro-4-iodobenzene (CAS 64248-58-4)
- Structure : Fluorine at positions 1 and 2, iodine at position 4.
- Key Differences: Lacks methyl groups, reducing steric hindrance but increasing electron-withdrawing effects due to dual fluorines.
- Reactivity : Enhanced electrophilic substitution resistance compared to the target compound due to stronger deactivation from adjacent fluorines.
2-Bromo-3-(difluoromethoxy)-4-fluoro-1-iodobenzene (CAS 2383732-72-5)
- Structure : Bromine (position 2), difluoromethoxy (position 3), fluorine (position 4), and iodine (position 1).
- Iodine at position 1 may direct electrophilic attacks differently compared to position 5 in the target compound .
Physicochemical Properties (Inferred)
| Property | 1,2-Dimethyl-4-fluoro-5-iodobenzene | 1,2-Difluoro-4-iodobenzene | 2-Bromo-3-(difluoromethoxy)-4-fluoro-1-iodobenzene |
|---|---|---|---|
| Molecular Weight (g/mol) | 278.09 | 258.95 | 409.96 |
| Halogen Substituents | F, I | F (×2), I | Br, F (×2), I |
| Electron Effects | Mixed (donor + withdrawer) | Strongly deactivated | Highly deactivated |
| Steric Hindrance | Moderate (adjacent methyl groups) | Low | High (bulky difluoromethoxy) |
| Stability | Likely stable | Requires stabilization | Unknown |
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